N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide
CAS No.: 1207046-85-2
Cat. No.: VC7383604
Molecular Formula: C22H15N3O2S
Molecular Weight: 385.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207046-85-2 |
|---|---|
| Molecular Formula | C22H15N3O2S |
| Molecular Weight | 385.44 |
| IUPAC Name | N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H15N3O2S/c1-13-15(21-25-17-9-5-11-23-22(17)28-21)7-4-8-16(13)24-20(26)19-12-14-6-2-3-10-18(14)27-19/h2-12H,1H3,(H,24,26) |
| Standard InChI Key | HUROIROKHSVVGE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(S4)N=CC=C5 |
Introduction
Structural Features and Molecular Properties
The compound’s structure integrates three distinct heterocyclic systems:
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Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan ring, contributing aromatic stability and electron-rich characteristics.
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Thiazolo[5,4-b]pyridine: A nitrogen- and sulfur-containing bicyclic system known for its role in modulating kinase activity .
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Carboxamide linker: Connects the benzofuran and thiazolopyridine subunits, enabling hydrogen bonding with biological targets .
Key molecular descriptors include:
The presence of multiple aromatic rings and heteroatoms enhances its binding affinity for hydrophobic enzyme pockets, a trait shared with PI3K inhibitors like idelalisib .
Synthesis and Characterization
Synthetic Pathways
While no explicit protocol for this compound is published, analogous benzofuran-thiazolopyridine hybrids are synthesized via multi-step strategies :
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Thiazolo[5,4-b]pyridine formation: Condensation of 2-aminopyridine derivatives with carbon disulfide or thiourea under acidic conditions .
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Benzofuran-2-carboxylic acid activation: Conversion to acyl chlorides using thionyl chloride or oxalyl chloride .
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Amide coupling: Reaction of the acyl chloride with 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)aniline in the presence of a base (e.g., triethylamine).
Representative reaction scheme:
Analytical Characterization
Critical techniques for structural validation include:
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NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions and amide bond formation . For example, amide protons typically resonate at δ 10–12 ppm .
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Mass spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 385.44.
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Elemental analysis: Confirms C, H, N, and S content within ±0.4% of theoretical values .
Biological Activities and Mechanistic Insights
PI3K Inhibition
Thiazolo[5,4-b]pyridine derivatives are potent PI3K inhibitors, disrupting the PI3K/Akt/mTOR pathway implicated in cancer cell proliferation . Although activity data for this specific compound are unavailable, structurally related analogs exhibit IC₅₀ values in the nanomolar range against PI3Kδ and PI3Kγ isoforms.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Aqueous solubility: Predicted to be low (<10 μg/mL) due to high lipophilicity (LogP ≈ 3.5) .
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Solubility enhancers: Co-solvents (e.g., DMSO) or lipid-based formulations may improve bioavailability .
Metabolic Stability
Thiazolo[5,4-b]pyridine rings resist oxidative metabolism, while benzofuran moieties may undergo hepatic glucuronidation.
Comparative Analysis with Structural Analogs
The replacement of thiophene sulfonamide with benzofuran carboxamide likely alters target selectivity due to differences in hydrogen-bonding capacity .
Challenges and Future Directions
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